molecular formula C5H10NO6P B123565 N-Acetylglyphosate CAS No. 129660-96-4

N-Acetylglyphosate

Cat. No.: B123565
CAS No.: 129660-96-4
M. Wt: 211.11 g/mol
InChI Key: BFECXRMSKVFCNB-UHFFFAOYSA-N
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Description

N-Acetylglyphosate is a chemical compound with the molecular formula C₅H₁₀NO₆P. It is an acetylated derivative of glyphosate, a widely used herbicide. This compound is known for its role as a metabolite of glyphosate and is often studied in the context of herbicide resistance and environmental impact .

Mechanism of Action

Target of Action

N-Acetylglyphosate, also known as N-Acetyl Glyphosate, primarily targets the enzyme 5-enolpyruvyl shikimate-3-P synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway for the synthesis of aromatic amino acids in plants .

Mode of Action

This compound acts as a systemic herbicide in plants . It inhibits the EPSPS enzyme, thereby disrupting the shikimate pathway . This disruption prevents the synthesis of essential aromatic amino acids, leading to the cessation of plant growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the shikimate pathway . This pathway is responsible for the synthesis of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan . By inhibiting the EPSPS enzyme, this compound disrupts this pathway, leading to a deficiency of these essential amino acids and ultimately causing plant death .

Pharmacokinetics

This compound is rapidly and incompletely absorbed in rats following a single oral dose . The maximum concentration of radioactivity in plasma is reached after 2 hours, and the half-life for elimination from plasma is 15.6 hours . Elimination is mainly via urine (66.1%) and, to a lesser extent, feces (26.4%); more than 90% of the total radioactivity is eliminated by 48 hours post-dosing .

Result of Action

The primary molecular and cellular effect of this compound’s action is the inhibition of the EPSPS enzyme . This inhibition disrupts the shikimate pathway, preventing the synthesis of essential aromatic amino acids . As a result, plant growth is halted, leading to plant death .

Action Environment

The chemical and biological properties of glyphosate, the parent compound of this compound, are key to understanding its fate in the environment and potential risks to non-target organisms . It sorbs strongly to particles in soil and sediments, reducing bioavailability so that exposures to non-target organisms in the environment are acute and decrease with half-lives in the order of hours to a few days .

Biochemical Analysis

Biochemical Properties

N-Acetylglyphosate interacts with various enzymes, proteins, and other biomolecules. It is involved in the metabolic patterns for glyphosate and glufosinate, driven by the modifications introduced into the genome of the plant resulting in additional significant metabolites .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways that glyphosate is involved in, including any enzymes or cofactors that it interacts with. This also includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylglyphosate can be synthesized through the acetylation of glyphosate. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group in glyphosate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as crystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetylglyphosate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific acetylation of the amino group in glyphosate, which can influence its environmental persistence and degradation pathways. Its presence as a metabolite in genetically modified crops also makes it a compound of interest in studies related to herbicide resistance and environmental impact .

Properties

IUPAC Name

2-[acetyl(phosphonomethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFECXRMSKVFCNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(=O)O)CP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634650
Record name N-Acetyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129660-96-4
Record name N-Acetylglyphosate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129660964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-N-(phosphonomethyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[N-(phosphonomethyl)acetamido]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLGLYPHOSATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C18VQM3RI4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In contrast to Reaction Scheme 6, however, N-acetylglycine XVIII is reacted with formaldehyde and H3PO3, PCl3 or other H3PO3 source to produce N-(phosphonomethyl)-N-acetylglycine XIX which is hydrolyzed using water and an acid such as hydrochloric acid to produce Glyphosate I and acetic acid. Acetic acid which is produced in the hydrolysis step can be reacted with ammonia to generate acetamide for the carboxymethylation step.
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Synthesis routes and methods II

Procedure details

Glyphosate and/or AMPA stable isotope standards used as internal standards were added to extracts prior to ion exchange SPE purification. Final extracts were prepared in aqueous 0.02M phosphoric acid and filtered (0.2 μm) prior to LC/MS/MS analysis to remove particulates as preventive maintenance measure for the HPLC system. Phosphoric acid acts a weak ion-pairing agent on HPLC polymeric stationery phase and was used as the final solution to improve glyphosate LC/MS/MS performance (response and linearity). The analytes were resolved by HPLC reverse-phase chromatography using a phenyl-hexyl column coupled to electrospray ionization in with MS/MS detection to acquire 2 molecular ion transitions (only 1 ion transition is monitored for AMPA in positive ion mode). Quantitative analysis was accomplished using a single molecular ion transition. The relative abundance of the 2 MS/MS fragment ions provided confirmatory evidence for glyphosate, N-acetylglyphosate, N-acetyl AMPA, and AMPA (negative mode).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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